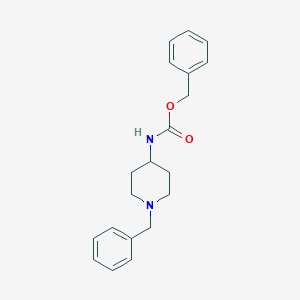

3-溴-2-甲基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tecfidera,化学名称为富马酸二甲酯,是一种主要用于治疗复发型多发性硬化症 (MS) 的药物。 多发性硬化症是一种慢性疾病,免疫系统会攻击覆盖神经纤维的保护性鞘 (髓鞘),导致大脑与身体其他部位之间的沟通问题 。 Tecfidera 有助于减少 MS 患者复发的频率并减缓残疾的进展 .

科学研究应用

富马酸二甲酯具有广泛的科学研究应用:

化学: 它被用作有机合成中的试剂,以及作为合成其他化合物的起始原料。

生物学: 它被研究用于其对细胞通路的影响及其作为抗氧化剂的潜力。

医学: 除了用于治疗多发性硬化症外,富马酸二甲酯还在研究用于治疗其他自身免疫性疾病和涉及氧化应激的疾病。

工业: 它被用作增塑剂和各种工业过程中的添加剂。

准备方法

合成路线和反应条件: 富马酸二甲酯是通过富马酸与甲醇的酯化反应合成的。反应通常涉及使用硫酸等酸性催化剂。一般反应如下:

富马酸+2甲醇→富马酸二甲酯+水

工业生产方法: 在工业环境中,富马酸二甲酯的生产涉及大规模酯化工艺。反应条件经过优化,以确保高产率和纯度。该过程包括:

反应物: 富马酸和甲醇。

催化剂: 硫酸或其他合适的酸性催化剂。

反应条件: 反应通常在升高的温度下进行,以提高反应速率。

纯化: 通过蒸馏或重结晶来纯化产物,以去除任何未反应的起始原料和副产物。

化学反应分析

反应类型: 富马酸二甲酯会经历几种类型的化学反应,包括:

氧化: 富马酸二甲酯可以被氧化成富马酸。

还原: 它可以被还原成琥珀酸。

取代: 它可以进行亲核取代反应,其中酯基被其他亲核试剂取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。

还原: 常见的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。

取代: 可以使用氢氧根离子 (OH⁻) 或胺 (NH₂R) 等亲核试剂。

主要产品:

氧化: 富马酸。

还原: 琥珀酸。

取代: 根据所使用的亲核试剂,各种取代的富马酸酯。

作用机制

富马酸二甲酯在多发性硬化症中的确切作用机制尚不清楚。据信它涉及激活核因子 (红系细胞来源 2) 样 2 (Nrf2) 通路。 该通路在氧化应激反应中被激活,并导致抗氧化反应元件的上调 。 据认为富马酸二甲酯会降解成其活性代谢物单甲基富马酸酯,然后通过调节免疫反应和减少炎症来发挥作用 .

类似化合物:

醋酸格拉替雷 (考派森): 另一种用于治疗复发型多发性硬化症的药物。它是一种由四种氨基酸组成的组合,通过调节免疫反应发挥作用。

奥克雷利珠单抗 (奥克雷武斯): 一种针对 B 细胞的 CD20 单克隆抗体,可减少多发性硬化症患者的炎症。

单甲基富马酸酯 (Bafiertam): 富马酸二甲酯的生物等效替代品,用于相同的适应症。

Tecfidera 的独特性: Tecfidera 在其涉及 Nrf2 通路的作用机制和通过其活性代谢物单甲基富马酸酯调节免疫反应的能力方面是独特的 。这使其区别于其他可能针对不同通路或免疫细胞的多发性硬化症治疗方法。

相似化合物的比较

Glatiramer acetate (Copaxone): Another medication used to treat relapsing forms of multiple sclerosis. It is a combination of four amino acids and works by modulating the immune response.

Ocrelizumab (Ocrevus): A CD20 monoclonal antibody that targets B-cells and reduces inflammation in multiple sclerosis patients.

Monomethyl fumarate (Bafiertam): A bioequivalent alternative to dimethyl fumarate, used for the same indications.

Uniqueness of Tecfidera: Tecfidera is unique in its mechanism of action involving the Nrf2 pathway and its ability to modulate the immune response through its active metabolite, monomethyl fumarate . This sets it apart from other multiple sclerosis treatments that may target different pathways or immune cells.

属性

IUPAC Name |

3-bromo-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAKSCUEVFJSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391565 |

Source

|

| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108485-07-0 |

Source

|

| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate](/img/structure/B28550.png)

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)